molecular formula C21H21N3O4 B4510248 N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B4510248
M. Wt: 379.4 g/mol
InChI Key: YVMROVOUUGWFBC-UHFFFAOYSA-N
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Description

N-[2-(Tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a benzimidazole derivative characterized by a tetrahydrofuran substituent at the 2-position of the benzimidazole core and a fused 1,5-benzodioxepine-carboxamide moiety. Benzimidazoles are renowned for their pharmacological versatility, including antimicrobial, antiviral, and enzyme-modulating activities . The tetrahydrofuran group enhances solubility compared to non-polar substituents, while the benzodioxepine ring may influence metabolic stability and receptor binding .

Properties

IUPAC Name

N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c25-21(13-4-7-17-19(11-13)28-10-2-9-26-17)22-14-5-6-15-16(12-14)24-20(23-15)18-3-1-8-27-18/h4-7,11-12,18H,1-3,8-10H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMROVOUUGWFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and tetrahydrofuran intermediates. One common route involves the reaction of azolylacetonitriles with γ-chlorobutyryl chlorides, followed by intramolecular cyclization . The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as purification through crystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Structural Differences:

  • Pimobendan (C₁₉H₁₈N₄O₂): Features a pyridazinone ring instead of benzodioxepine and lacks the tetrahydrofuran group. The 4-methoxyphenyl substituent on the benzimidazole contributes to its cardiotonic activity .
  • FTBU-1 (1-[2-(3-Fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea): Contains a urea linker and a thiazole substituent, which may enhance kinase inhibition but reduce solubility compared to the carboxamide in the target compound .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight Solubility Profile
Target Compound Not Provided* Tetrahydrofuran, Benzodioxepine-carboxamide ~420 (estimated) Moderate (polar groups)
Pimobendan C₁₉H₁₈N₄O₂ Pyridazinone, 4-Methoxyphenyl 334.37 Low (non-polar substituents)
FTBU-1 C₂₀H₁₇FN₆OS Thiazole, Urea linker 408.45 Low (urea group)
N-{2-Tert-Butyl-1-[(4,4-Difluorocyclohexyl)Methyl]-1H-Benzimidazol-5-Yl}Ethanesulfonamide C₂₁H₂₈F₂N₃O₂S Difluorocyclohexyl, Ethanesulfonamide 448.53 High lipophilicity

Pharmacological Activity

  • Target Compound: The benzodioxepine-carboxamide moiety may confer unique binding affinity for serotonin or adrenergic receptors, similar to other benzodioxepine derivatives. The tetrahydrofuran group could reduce hepatic metabolism compared to methoxy or chloro substituents .
  • Pimobendan: Acts as a calcium sensitizer and phosphodiesterase III inhibitor, with clinical use in veterinary cardiology. Its pyridazinone ring is critical for PDE-III binding .
  • FTBU-1: Demonstrates kinase inhibition (e.g., VEGF-R2) due to the thiazole-urea framework but may exhibit higher toxicity due to the fluorophenyl group .
  • N-Alkoxy-Substituted Benzimidazoles: Show antimicrobial activity (e.g., against S. aureus), with alkoxy groups enhancing membrane penetration .

Metabolic Stability and Toxicity

  • Pimobendan’s methoxy group undergoes demethylation, leading to reactive metabolites, whereas the target compound’s benzodioxepine may favor glucuronidation pathways .

Biological Activity

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure

The compound features a benzimidazole core linked to a tetrahydrofuran moiety and a benzodioxepine structure. The molecular formula is C18H20N4O3C_{18}H_{20}N_{4}O_{3} with a molecular weight of approximately 344.38 g/mol.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : Similar compounds have shown the ability to modulate oxidative stress markers in biological systems. For instance, studies on related benzimidazole derivatives have indicated their potential to influence levels of antioxidants such as glutathione peroxidase and vitamins A, C, and E .
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially leading to the modulation of various biochemical pathways. Compounds with similar structural motifs have been reported to inhibit certain kinases and other enzymes involved in cell signaling.
  • Cytotoxic Effects : Preliminary studies suggest that this class of compounds may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest .

The biological activity of this compound is hypothesized to involve:

  • Binding to Biological Targets : The compound likely interacts with specific proteins or enzymes, altering their activity. This could lead to downstream effects on cellular metabolism and signaling pathways.
  • Modulation of Oxidative Stress : By influencing antioxidant levels and reactive oxygen species (ROS) production, the compound may help in reducing oxidative damage in cells .

Case Studies

Several studies have explored the biological activities of benzimidazole derivatives:

  • Study on Antioxidant Activity : A study investigated the effects of benzimidazole derivatives on oxidative stress markers in rats. Results indicated that certain derivatives significantly reduced malondialdehyde (MDA) levels while increasing glutathione peroxidase activity .
  • Cytotoxicity Assays : In vitro assays demonstrated that related compounds exhibited cytotoxicity against human cancer cell lines, suggesting potential applications in cancer therapy.
  • Enzyme Interaction Studies : Research has shown that similar compounds can act as inhibitors for specific kinases involved in cancer progression, highlighting their potential as therapeutic agents .

Data Table

The following table summarizes key properties and findings related to this compound and its analogs.

Property/ActivityDescription
Molecular FormulaC18H20N4O3C_{18}H_{20}N_{4}O_{3}
Molecular Weight344.38 g/mol
Antioxidant ActivityModulates oxidative stress markers; influences glutathione peroxidase levels
Enzyme InhibitionPotential inhibitor of specific kinases; alters enzyme activity leading to changes in cellular pathways
CytotoxicityExhibits cytotoxic effects against various cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

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